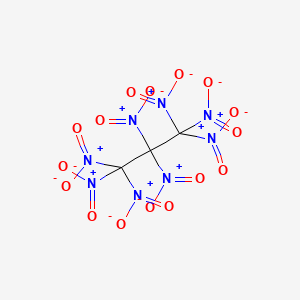
Octanitropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanitropropane is a highly nitrated organic compound with the chemical formula C₃N₈O₁₆The compound is characterized by its eight nitro groups attached to a propane backbone, making it a member of the nitrocarbon family .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanitropropane typically involves the nitration of propane derivatives under controlled conditions. One common method is the nitration of trinitropropane using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is less common due to its highly energetic nature and the associated safety risks. when produced, it involves similar nitration processes as in laboratory synthesis but on a larger scale, with stringent safety protocols to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
Octanitropropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitrated derivatives or decomposed into simpler nitrogen oxides.
Reduction: Reduction of this compound typically leads to the formation of less nitrated compounds, such as trinitropropane or dinitropropane.
Substitution: Nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or ozone are used.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Reagents like halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
Oxidation: Nitrogen oxides and higher nitrated derivatives.
Reduction: Trinitropropane, dinitropropane, and other less nitrated compounds.
Substitution: Various substituted nitro compounds depending on the reagent used.
Scientific Research Applications
Octanitropropane has several scientific research applications:
Chemistry: Used as a high-energy compound in the study of explosive materials and propellants.
Biology: Investigated for its potential effects on biological systems, though its high reactivity limits its use.
Medicine: Limited applications due to its toxicity and reactivity.
Mechanism of Action
The mechanism of action of octanitropropane involves the release of a significant amount of energy upon decomposition. The compound undergoes rapid exothermic reactions, breaking down into nitrogen oxides and other gaseous products. This rapid decomposition is harnessed in explosive applications .
Comparison with Similar Compounds
Similar Compounds
Tetranitromethane: Another highly nitrated compound with similar explosive properties.
Hexanitroethane: Known for its use in propellants and explosives.
Octanitrocubane: A structurally unique compound with high energy content.
Uniqueness
Octanitropropane is unique due to its eight nitro groups, which provide a higher energy content compared to other nitro compounds. Its specific structure allows for controlled decomposition, making it valuable in applications requiring precise energy release .
Properties
CAS No. |
62671-58-3 |
|---|---|
Molecular Formula |
C3N8O16 |
Molecular Weight |
404.08 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,3-octanitropropane |
InChI |
InChI=1S/C3N8O16/c12-4(13)1(5(14)15,2(6(16)17,7(18)19)8(20)21)3(9(22)23,10(24)25)11(26)27 |
InChI Key |
XFGMVMOFUSNWQK-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])(C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















